3-Bromo-4-fluorophenylacetic Acid
Overview
Description
3-Bromo-4-fluorophenylacetic acid is a compound that can be associated with a variety of chemical and pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, properties, and applications can give insights into the characteristics of 3-bromo-4-fluorophenylacetic acid.
Synthesis Analysis
The synthesis of halogenated phenylacetic acids often involves regioselective halogenation and protection strategies. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by bromination of 4-methoxyphenylacetic acid, yielding a compound with a bromine atom that exhibits electron-withdrawing properties . Similarly, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involved protection of the amine group, lithium-bromine exchange, and acidic hydrolysis . These methods could potentially be adapted for the synthesis of 3-bromo-4-fluorophenylacetic acid.
Molecular Structure Analysis
The molecular structure of halogenated phenylacetic acids is influenced by the electron-withdrawing or donating properties of the substituents. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, indicating the influence of the substituents on the overall molecular conformation . This suggests that in 3-bromo-4-fluorophenylacetic acid, similar electronic effects would play a role in determining the molecular geometry.
Chemical Reactions Analysis
Halogenated phenylacetic acids can participate in various chemical reactions. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves a boronic acid group that is useful in Suzuki cross-coupling reactions . The presence of halogen atoms in the structure of 3-bromo-4-fluorophenylacetic acid would likely make it a candidate for similar reactions, potentially useful in the synthesis of biologically active compounds or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenylacetic acids are influenced by their functional groups. For instance, the presence of a bromine atom in 2-(3-Bromo-4-methoxyphenyl)acetic acid affects the bond angles around the substituents, which could impact the compound's reactivity and physical properties . The fluorogenic reagent 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, although not the same compound, demonstrates the potential for halogenated compounds to be used in analytical chemistry, such as in high-performance liquid chromatography (HPLC) . This suggests that 3-bromo-4-fluorophenylacetic acid could also have unique properties that make it useful in analytical applications.
Scientific Research Applications
Synthesis of Potent BACE1 Inhibitors
3-Bromo-4-fluorophenylacetic acid plays a crucial role in synthesizing potent BACE1 inhibitors, which are potential treatments for Alzheimer's Disease. This synthesis process involves a Friedel-Crafts reaction followed by DMSO mediated α-oxidation, leading to the production of α-diketone, aminohydantoin formation, and Suzuki coupling, achieving over 70% overall yield (Zhou, Malamas, & Robichaud, 2009).
Comparative DFT Study on Reactivity and Acidity
A detailed first principle study on halogenated phenylacetic acids, including 3-Bromo-4-fluorophenylacetic acid, highlights its structural properties and reactivity. The study explores various molecular descriptors, including Fukui functions, local softness, electrophilicity, and acidity, providing insights into the molecule's chemical behavior (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Chromatographic Selectivity in Pharmaceutical Synthesis
In the pharmaceutical industry, 3-Bromo-4-fluorophenylacetic acid is significant for understanding the chromatographic behavior of fluorinated isomers, which are crucial for ensuring the purity of pharmaceutical products. Studies on this compound's chromatographic selectivity help in controlling impurities in drug substances (Chasse, Wenslow, & Bereznitski, 2007).
Role in Suzuki Coupling and Synthetic Chemistry
3-Bromo-4-fluorophenylacetic acid is used in Friedel-Crafts cycli-acylalkylation, a critical step in synthesizing various chemical compounds. This compound's reactivity in Suzuki coupling reactions and other synthetic processes highlights its importance in organic chemistry (Vincek & Booth, 2009).
Bioactive Platinum(IV) Complexes Incorporation
In the field of medicinal chemistry, 3-Bromo-4-fluorophenylacetic acid derivatives are incorporated into cytotoxic platinum(IV) complexes. These complexes exhibit superior biological activity, highlighting the compound's potential in developing new therapeutic agents (Aputen, Elias, Gilbert, Sakoff, Gordon, Scott, & Aldrich-Wright, 2022).
Contribution to Environmental Microbiology
This compound is also relevant in environmental microbiology. Studies on its metabolism by specific Pseudomonas species provide insights into the microbial degradation of synthetic organic compounds, which is crucial for understanding environmental impact and bioremediation processes (Harper & Blakley, 1971).
Impact on Marine Algae Studies
Research involving marine red algae has identified bromophenol derivatives structurally related to 3-Bromo-4-fluorophenylacetic acid. These studies contribute to our understanding of marine biodiversity and the potential of natural products in pharmaceutical applications (Li, Li, Ji, Wang, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGIJYSXNXNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392293 | |
Record name | 3-Bromo-4-fluorophenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorophenylacetic Acid | |
CAS RN |
194019-11-9 | |
Record name | 3-Bromo-4-fluorophenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-fluorophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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